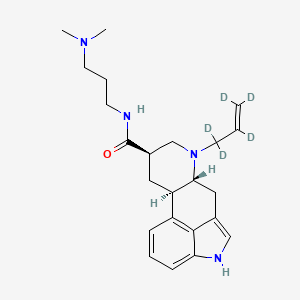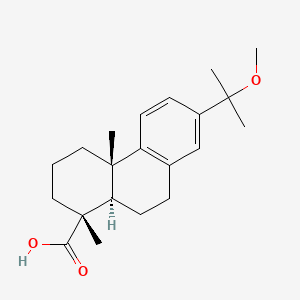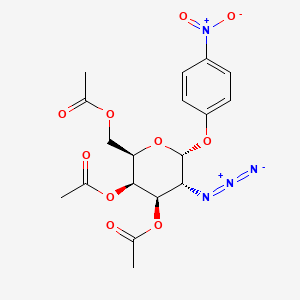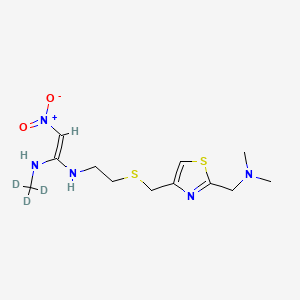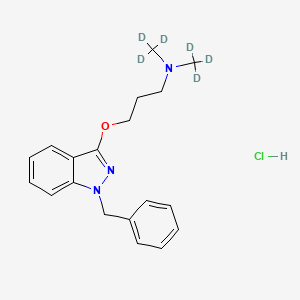
Benzydamine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzydamine-d6 Hydrochloride is a labeled version of Benzydamine . It is a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic, analgesic, and antipyretic properties .
Molecular Structure Analysis
The molecular formula of this compound is C19H18D6ClN3O . The molecular weight is 351.90 . The structure of Benzydamine is different from traditional aspirin-like NSAIDs, which facilitates its mechanism of action as an effective locally-acting NSAID with local anesthetic and analgesic properties .Chemical Reactions Analysis
Benzydamine Hydrochloride has been analyzed using high-performance liquid chromatography for its impurities . The method allows the quantitative determination of benzydamine hydrochloride and its impurities .Physical And Chemical Properties Analysis
The molecular weight of this compound is 351.90 . It is a solid substance . The chemical formula is C19H18D6ClN3O .Applications De Recherche Scientifique
Pharmacological Review and Applications
Benzydamine, a non-steroidal anti-inflammatory drug, has garnered attention for its unique pharmacological properties, primarily for treating inflammatory conditions. A comprehensive review by Cioli, Corradino, and Scorza Barcellona (1985) emphasizes benzydamine's preferential efficacy in primary inflammations over rheumatic diseases, differentiating it from aspirin-like drugs. It showcases its significant action against pain and edema, attributing to its local mechanisms within the inflammatory focus. The review discusses its chemical, pharmacokinetic, and biochemical characteristics, providing a foundation for understanding its distinct therapeutic potential and application areas beyond traditional NSAIDs, especially in topical formulations for enhanced analgesic and anti-inflammatory effects Review of pharmacological data on benzydamine.
Drug Development and Toxicology
Benzydamine's metabolites and their pharmacokinetics and toxicology are crucial in the context of new psychoactive substances (NPS). The review by Nugteren-van Lonkhuyzen et al. (2015) places benzydamine derivatives within the broader category of NPS, discussing their clinical effects, similarities with established drugs like amphetamine and MDMA, and associated health risks. It underscores the importance of understanding the pharmacodynamics and toxicology of these compounds for safer clinical applications and highlights the challenges posed by analytical limitations, mislabeling, and individual variability in drug response. The review also suggests a strategic approach to early legislation and the need for collaborative efforts to identify and mitigate potential health risks associated with NPS, including benzydamine derivatives Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans.
Mécanisme D'action
Target of Action
Benzydamine-d6 Hydrochloride, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflammatory cell types and mediators, inhibiting the synthesis and release of pro-inflammatory mediators .
Mode of Action
Unlike traditional aspirin-like NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base . It demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . Furthermore, its antinociceptive action is due to CB1R stimulation .
Biochemical Pathways
This compound can decrease TNF-α, IL-1β and prostaglandin synthesis, also inhibiting leukocyte-endothelial interactions, neutrophil degranulation, vasodilation and vascular permeability . These biochemical pathways are crucial in the inflammatory response, and their modulation by benzydamine leads to its anti-inflammatory and analgesic effects.
Pharmacokinetics
It is most frequently employed as a locally acting analgesic and anti-inflammatory treatment . As a weak base, it has various physicochemical properties that facilitate its mechanism of action . .
Result of Action
The molecular and cellular effects of benzydamine’s action include a decrease in action potential firing frequency, an increase in rheobase, and an increase in afterhyperpolarization (AHP) amplitude . These changes in neuronal excitability are thought to be related to the direct inhibition of Nav 1.8 and 1.9 channels, while the changes in AHP could relate with HCN or Kv7 channels modulation .
Action Environment
The action, efficacy, and stability of benzydamine can be influenced by various environmental factors. For instance, the presence of an inflammatory environment can enhance the potency of benzydamine . .
Safety and Hazards
Orientations Futures
Current recognized indications of Benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future research scenarios include exploring new applications such as oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .
Propriétés
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWKQLJSNAEQ-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)





![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

